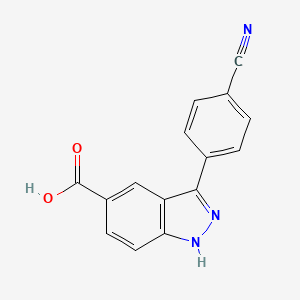
3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is also known as GW-501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).
Mecanismo De Acción
The mechanism of action of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid involves its binding to PPARδ, which activates a cascade of downstream signaling pathways that lead to increased lipid metabolism and improved glucose tolerance. Additionally, this compound has been shown to have anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid are primarily related to its activation of PPARδ. Studies have shown that this compound can increase fatty acid oxidation and improve glucose uptake in skeletal muscle. Additionally, this compound has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid in lab experiments include its selective activation of PPARδ and its potential therapeutic applications for various diseases. However, the limitations of using this compound include its relatively low solubility and potential toxicity at high doses.
Direcciones Futuras
There are numerous future directions for research involving 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid. Some potential areas of research include investigating its potential as a therapeutic agent for various diseases, exploring its effects on lipid metabolism and glucose tolerance, and developing more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the potential toxic effects of this compound and to develop safe dosing strategies.
Métodos De Síntesis
The synthesis of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid can be achieved through a multistep process involving the reaction of indazole with various reagents. The most common method involves the reaction of indazole with cyanobenzene, followed by the addition of a carboxylic acid group.
Aplicaciones Científicas De Investigación
The scientific research application of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid is primarily focused on its potential as a pharmacological agent. Studies have shown that this compound can activate PPARδ, which can lead to increased lipid metabolism and improved glucose tolerance. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications for various diseases such as diabetes, obesity, and cancer.
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-8-9-1-3-10(4-2-9)14-12-7-11(15(19)20)5-6-13(12)17-18-14/h1-7H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZLKPKKLNYJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione](/img/structure/B2953304.png)
![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide](/img/structure/B2953305.png)
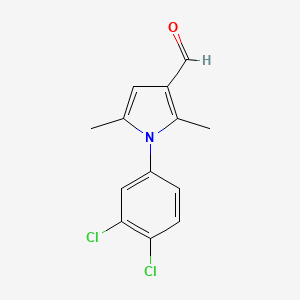
![9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953309.png)
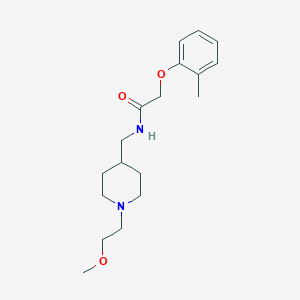
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2953320.png)
![(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B2953321.png)

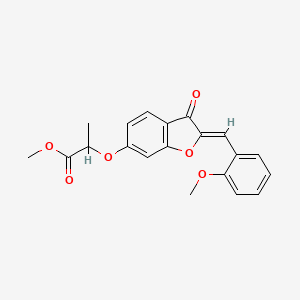
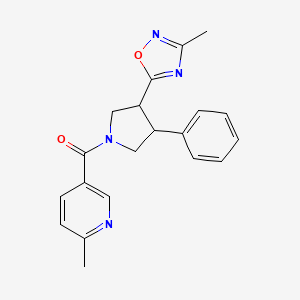
![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)